molecular formula C15H15F3N4O3 B2541918 N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1210496-62-0

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2541918
CAS No.: 1210496-62-0
M. Wt: 356.305
InChI Key: NFSXBIHPXVONTJ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that features an imidazole ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group.

Scientific Research Applications

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both the imidazole ring and the trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c1-10-19-6-8-22(10)9-7-20-13(23)14(24)21-11-2-4-12(5-3-11)25-15(16,17)18/h2-6,8H,7,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSXBIHPXVONTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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